molecular formula C42H81NO9 B8101535 Cerebrine

Cerebrine

Cat. No.: B8101535
M. Wt: 744.1 g/mol
InChI Key: ONDPKGSAWAOCRS-ICRBDMRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactosylceramides (hydroxy) are a type of glycosphingolipid, which are essential components of cell membranes, particularly in the nervous system. These compounds consist of a ceramide backbone linked to a galactose molecule. They play a crucial role in maintaining the structure and function of myelin sheaths in nerve cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galactosylceramides (hydroxy) typically involves the glycosylation of ceramide with a galactose donor. One efficient method uses a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor to achieve α-selective glycosylation . The reaction conditions often involve the use of benzyl (Bn) protecting groups, which can be selectively removed under basic conditions without affecting other functional groups .

Industrial Production Methods: Industrial production of galactosylceramides (hydroxy) can be achieved through microbial fermentation. Certain species of Bacteroides, a prominent member of the human gut microbiota, are known to produce these compounds . Genetic engineering techniques can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Galactosylceramides (hydroxy) undergo various chemical reactions, including:

    Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.

    Reduction: Reduction reactions can alter the hydroxyl groups on the galactose moiety.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions include modified galactosylceramides with altered biological activities. For example, oxidation can produce ceramide phosphorylethanolamine, a sphingolipid involved in signaling pathways .

Scientific Research Applications

Galactosylceramides (hydroxy) have a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glucosylceramide: Another glycosphingolipid with a glucose molecule instead of galactose.

    Sulfatide: A sulfated derivative of galactosylceramide, involved in cell signaling and myelin stability.

    Lactosylceramide: Contains a lactose moiety and plays a role in cell adhesion and signal transduction.

Uniqueness: Galactosylceramides (hydroxy) are unique due to their specific role in the nervous system and their ability to activate NKT cells. This makes them valuable in both neurological research and immunotherapy .

Properties

IUPAC Name

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDPKGSAWAOCRS-ICRBDMRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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